N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline
Brand Name: Vulcanchem
CAS No.: 97259-70-6
VCID: VC17016103
InChI: InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3
SMILES:
Molecular Formula: C17H23N5O3S
Molecular Weight: 377.5 g/mol

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline

CAS No.: 97259-70-6

Cat. No.: VC17016103

Molecular Formula: C17H23N5O3S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline - 97259-70-6

Specification

CAS No. 97259-70-6
Molecular Formula C17H23N5O3S
Molecular Weight 377.5 g/mol
IUPAC Name N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline
Standard InChI InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3
Standard InChI Key CDNQZZFCKSPREX-UHFFFAOYSA-N
Canonical SMILES CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline features three critical components:

  • Azo Group (-N=N-): Serves as a chromophore, enabling electronic transitions that are exploitable in dye chemistry .

  • 5-Nitrothiazole Ring: Introduces electron-withdrawing effects, enhancing electrophilicity and stability .

  • N-Substituted Aniline Moiety: The N-(2-butoxyethyl) and N-ethyl groups improve solubility in organic solvents compared to simpler analogs.

The compound’s IUPAC name, N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline, reflects these substituents. Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm key functional groups:

  • IR Peaks:

    • ν(N=N)\nu(\text{N=N}): 1582–1421 cm1^{-1}

    • ν(NO2)\nu(\text{NO}_2): 1342–1266 cm1^{-1}

  • NMR Signals:

    • Aromatic protons appear as multiplet clusters between 6.8–7.5 ppm.

Synthesis and Scalable Production

Laboratory-Scale Synthesis

The synthesis follows a diazo-coupling reaction, a two-step process:

  • Diazotization: Treatment of 4-amino-N-(2-butoxyethyl)-N-ethylaniline with sodium nitrite (NaNO2\text{NaNO}_2) under acidic conditions (HCl) generates the diazonium salt intermediate.

  • Coupling: Reaction with 5-nitro-2-aminothiazole under controlled pH (8–9) yields the target azo compound.

Reaction Conditions:

  • Temperature: 0–5°C (diazotization), 25°C (coupling)

  • Yield: ~65–75% (optimized)

Industrial-Scale Manufacturing

For commercial production, continuous flow reactors are preferred to enhance efficiency:

  • Advantages:

    • Precise temperature/pH control (~1% variability).

    • Reduced reaction time (2–3 hours vs. 6–8 hours in batch).

Table 1: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature (°C)0–255–20
pH Range8–97.5–8.5
Yield (%)65–7580–85
Reactor TypeBatchContinuous Flow

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC17H23N5O3S\text{C}_{17}\text{H}_{23}\text{N}_5\text{O}_3\text{S}
Molecular Weight377.5 g/mol
CAS Number97259-70-6
SolubilitySoluble in DMSO, acetone; insoluble in water
λmax\lambda_{\text{max}}465–500 nm (UV-Vis)

The compound exhibits bathochromic shifts in UV-Vis spectra due to extended conjugation from the azo-thiazole system . Its insolubility in water aligns with hydrophobic N-alkyl substituents, while nitro and azo groups contribute to moderate polarity .

Research Findings and Applications

Organic Synthesis

The electrophilic azo bond participates in:

  • Nucleophilic Coupling: Reacts with amines or thiols to form hydrazone derivatives.

  • Reduction: Catalytic hydrogenation yields aromatic amines, intermediates for pharmaceuticals.

Biological Assays

Preliminary studies suggest utility in:

  • Enzyme Inhibition: Competes with substrates for binding sites in thiazole-sensitive enzymes.

  • Cellular Imaging: Nitro group facilitates fluorescence quenching mechanisms .

Dye Chemistry

Though direct dyeing applications are unreported, structural analogs demonstrate:

  • Color Fastness: Ratings of 4–5 (excellent) on leather substrates .

  • Substantivity: Enhanced by hydrophobic alkyl chains.

Comparative Analysis with Related Azo Compounds

Table 3: Comparison with N,N-Dimethyl Analog

PropertyN-(2-Butoxyethyl)-N-ethyl DerivativeN,N-Dimethyl Derivative
Molecular Weight377.5 g/mol277.3 g/mol
SolubilityHigher in organic solventsModerate in polar solvents
λmax\lambda_{\text{max}}465–500 nm450–480 nm
ApplicationsOrganic synthesis, biological assaysDye intermediates

The butoxyethyl chain confers superior solubility, enabling broader synthetic utility compared to methyl groups .

Future Research Directions

  • Biological Screening: Expand studies on antimicrobial or anticancer activity.

  • Green Synthesis: Explore biocatalytic routes to reduce nitro group waste.

  • Materials Science: Investigate optoelectronic applications in organic semiconductors.

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